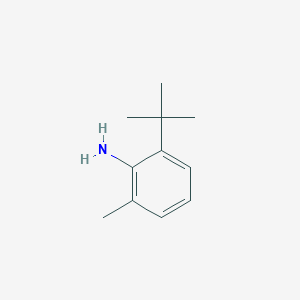

2-tert-Butyl-6-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIUAENVORNODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156931 | |

| Record name | 2-tert-Butyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13117-94-7 | |

| Record name | 2-(1,1-Dimethylethyl)-6-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CES8AF5KGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 2 Tert Butyl 6 Methylaniline

Nucleophilic Reactions at the Amine Nitrogen

The lone pair of electrons on the amine nitrogen of 2-tert-butyl-6-methylaniline allows it to act as a nucleophile. However, the accessibility of this lone pair is severely restricted by the flanking tert-butyl and methyl groups. This steric shielding necessitates more forcing conditions or specialized reagents to achieve reactions that would otherwise proceed readily with unhindered anilines.

N-Alkylation Reactions and Steric Hindrance

N-alkylation of amines, typically achieved through reaction with alkyl halides, is a fundamental transformation in organic synthesis. For this compound, this reaction is challenging due to the steric hindrance imposed by the ortho substituents. The bulky groups physically obstruct the pathway for an incoming electrophile to attack the nucleophilic nitrogen atom, thereby slowing down the rate of reaction. chemistrysteps.combrainkart.com Consequently, direct alkylation often requires more vigorous conditions compared to less substituted anilines. nih.gov

The structure of the alkyl halide plays a critical role in the success of N-alkylation of sterically hindered anilines. The reaction generally proceeds via an SN2 mechanism, which is highly sensitive to steric bulk on both the nucleophile and the electrophile. chemistrysteps.com As the steric hindrance of the alkyl halide increases (e.g., from methyl to ethyl to isopropyl), the reaction rate decreases significantly. brainkart.combrainly.com For a sterically congested amine like this compound, successful alkylation is most feasible with less bulky primary alkyl halides.

The nature of the leaving group is also crucial, with reactivity following the general trend of I > Br > Cl. Therefore, alkyl iodides are the most reactive alkylating agents for this substrate.

Table 1: Predicted Outcomes of N-Alkylation of this compound with Various Alkyl Halides This table presents hypothetical data based on established principles of SN2 reactivity and steric hindrance.

| Alkyl Halide | Structure | Relative Steric Hindrance | Predicted Reaction Rate | Anticipated Yield | Required Conditions |

|---|---|---|---|---|---|

| Methyl Iodide | CH₃I | Low | Fastest | Moderate to Good | Elevated Temperature / High Pressure |

| Ethyl Iodide | CH₃CH₂I | Moderate | Slow | Low to Moderate | High Temperature / High Pressure |

| Isopropyl Bromide | (CH₃)₂CHBr | High | Very Slow | Very Low / No Reaction | Forcing Conditions |

| tert-Butyl Bromide | (CH₃)₃CBr | Very High | No SN2 Reaction | None | Elimination (E2) predominates |

To overcome the significant activation energy barrier caused by steric hindrance in the N-alkylation of 2,6-disubstituted anilines, high-pressure conditions can be employed. Applying external pressure can facilitate the reaction by increasing the frequency of molecular collisions and favoring the formation of a more compact transition state. Research on similarly hindered anilines has shown that pressures in the range of 100-5000 psig can be effective in promoting the formation of N-alkylated products, particularly when combined with elevated temperatures. google.com

Acylation Reactions

Acylation of this compound involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This nucleophilic substitution reaction is also subject to the steric constraints of the substrate. The approach of the bulky acylating agent to the nitrogen atom is hindered, which can lead to slow reaction rates.

To achieve efficient acylation, highly reactive acylating agents like acid chlorides are generally preferred over less reactive anhydrides or esters. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride byproduct and drive the reaction to completion. Despite the steric challenges, the formation of the corresponding N-acyl derivative is a feasible transformation under appropriate conditions.

Sulfonamide Formation

The synthesis of a sulfonamide from this compound involves its reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. ijarsct.co.inorganic-chemistry.org This reaction is mechanistically similar to acylation and is equally affected by the steric environment around the amine group. The bulky sulfonyl chloride electrophile encounters significant steric repulsion from the ortho tert-butyl and methyl groups, making the formation of the S-N bond challenging. nih.gov

Consequently, the reaction may require forcing conditions, such as elevated temperatures or the use of more potent catalysts, to proceed at a reasonable rate. The choice of base and solvent can also be critical in optimizing the yield of the sulfonamide product.

Electrophilic Aromatic Substitution on the Ring System

In electrophilic aromatic substitution (EAS), the aromatic ring of this compound acts as the nucleophile. The regiochemical outcome of the substitution is determined by the directing effects of the three substituents on the ring: the amino group (-NH₂), the methyl group (-CH₃), and the tert-butyl group (-C(CH₃)₃). chemistrytalk.orgwikipedia.org

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. organicchemistrytutor.comoneonta.edu

Methyl and tert-Butyl Groups: Both are alkyl groups, which are weakly activating and ortho-, para-directing through an inductive electron-donating effect. wikipedia.orgoneonta.edu

The combined influence of these three groups strongly directs incoming electrophiles to the positions ortho and para relative to the powerful amino director. In this compound, the two ortho positions (relative to -NH₂) are already substituted (positions 2 and 6). Therefore, the directing effects of all three groups converge, making the para position (position 4) the most electronically enriched and sterically accessible site for electrophilic attack. Substitution at the meta positions (3 and 5) is electronically disfavored. As a result, electrophilic aromatic substitution on this compound is expected to be highly regioselective, yielding predominantly the 4-substituted product. youtube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-2-tert-butyl-6-methylaniline |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 2-tert-Butyl-6-methyl-4-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Amino-3-tert-butyl-5-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 1-(4-Amino-3-tert-butyl-5-methylphenyl)ethan-1-one |

Regioselectivity and Steric Influence of Substituents

The reactivity of this compound is dominated by the steric and electronic effects of its substituents. The amino (-NH2) group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. However, the large tert-butyl group and the adjacent methyl group at the 2 and 6 positions create significant steric hindrance around the amino group and the ortho positions (C2 and C6) of the aromatic ring. rsc.orgrsc.orgnih.gov

This steric shielding has two major consequences:

Reactivity at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is sterically hindered, which can impede reactions that require direct interaction with the amino group, such as certain alkylations or acylations. rsc.org

Reactivity on the Aromatic Ring: Electrophilic attack is effectively blocked at the ortho positions. Consequently, electrophilic aromatic substitution reactions are strongly directed to the para position (C4), which is sterically accessible. The meta positions (C3 and C5) are electronically disfavored due to the directing effect of the amino group.

This pronounced regioselectivity makes this compound a useful substrate when substitution is desired exclusively at the para position. For instance, in reactions like chlorination, the ammonium (B1175870) salt of 2,6-dialkylanilines is used to direct the incoming electrophile specifically to the para position. google.com

| Position | Steric Accessibility | Electronic Influence | Observed Reactivity |

|---|---|---|---|

| Ortho (C2, C6) | Blocked | Activated | Negligible |

| Meta (C3, C5) | Accessible | Deactivated | Negligible |

| Para (C4) | Accessible | Activated | Major site of substitution |

Nitration Studies on Hindered Anilines

The nitration of anilines is often complicated because the strongly acidic conditions of typical nitrating mixtures (concentrated nitric and sulfuric acids) can protonate the basic amino group. This forms an anilinium ion (-NH3+), which is a meta-directing and deactivating group. chemistrysteps.com In the case of this compound, this issue is compounded by severe steric hindrance.

Direct nitration under standard acidic conditions is challenging and can lead to low yields or undesired side reactions. To circumvent these issues, several strategies are employed:

Protection of the Amino Group: The amino group can be converted into an amide (e.g., by acylation). The resulting amide group is still an ortho-, para-director but is less basic and less activating, allowing for a more controlled nitration. The protecting group can be removed by hydrolysis after the reaction.

Alternative Nitrating Agents: Milder, non-acidic nitrating agents can be used. For example, tert-butyl nitrite (B80452) has been employed for the regioselective ring nitration of N-alkyl anilines under mild conditions. researchgate.netresearchgate.netrsc.org

Indirect Synthesis: Often, the most practical route to the nitro derivative is not through direct nitration of the aniline (B41778) itself. A common synthetic pathway involves the nitration of a precursor molecule, such as 2-tert-butyl-xylene, followed by the chemical reduction of the nitro group to form the desired aniline. chemistrysteps.comyoutube.com

Recent advances in catalysis also offer milder conditions for the nitration of sensitive substrates, including protected anilines. acs.org

Oxidation Reactions

The oxidation of this compound can target either the amino group or the aromatic ring, depending on the oxidant and reaction conditions. Similar to other 2,6-disubstituted anilines, its oxidation pathway is influenced by the steric environment. nih.govnih.gov

Formation of N-Oxides and Nitrenium Ions

Oxidation of the nitrogen atom in anilines can lead to various products. Tertiary amines are commonly oxidized to N-oxides using reagents like hydrogen peroxide or peroxy acids. asianpubs.orggoogle.comorganic-chemistry.org While primary anilines like this compound can be oxidized, the reaction can proceed through several intermediates.

Further oxidation can generate highly reactive species known as nitrenium ions (R-N:+H). wikipedia.org These electrophilic intermediates are implicated in the biological oxidation of arylamines and can be generated chemically from aryl hydroxylamine (B1172632) derivatives. wikipedia.org The formation of nitrenium ions from hindered anilines is a subject of mechanistic interest as these species can undergo subsequent reactions, including rearrangements or reactions with nucleophiles. wikipedia.orgresearchgate.net

Influence of Steric Bulk on Oxidation Products

The steric bulk provided by the 2-tert-butyl and 6-methyl groups plays a crucial role in determining the outcome of oxidation reactions. researchgate.net This steric crowding can provide kinetic stabilization, preventing unwanted side reactions like polymerization, which is often observed during the oxidation of less hindered anilines like aniline itself. rsc.orgsemanticscholar.org

In the oxidation of N,N-dimethylaniline, for example, reactions can lead to complex products through coupling at the para position. acs.orgsemanticscholar.org For this compound, the steric hindrance around the nitrogen and ortho-positions can favor oxidation at the nitrogen atom over ring-based reactions or prevent intermolecular coupling reactions that lead to polymeric tars. Studies on the closely related 2,6-dimethylaniline (B139824) show that oxidation can lead to products like 2,6-dimethylbenzoquinone (B1208291) and 2,6-dimethylnitrobenzene, indicating that both ring and nitrogen oxidation can occur. nih.gov The bulky tert-butyl group in this compound would be expected to further influence the distribution of such products, likely hindering reactions that require intermolecular coupling.

| Reagent/Condition | Potential Product Type | Influence of Steric Hindrance |

|---|---|---|

| Mild Peroxy Acids | N-Hydroxylamine / Nitroso derivative | Shields the nitrogen, may require stronger conditions. |

| Strong Oxidants (e.g., Fenton's reagent) | Ring-hydroxylated species, quinones, ring-opened products | May hinder intermolecular coupling, favoring intramolecular products or fragmentation. nih.gov |

| Electrochemical Oxidation | Radical cations, coupled products (e.g., benzidines) | Steric bulk can inhibit coupling reactions that are common for unsubstituted aniline. mdpi.com |

Reduction Reactions

Reduction reactions involving this compound primarily concern the stability of the aromatic system and its substituents under reductive conditions.

Stability of Aromatic Ring and tert-Butyl Groups under Reductive Conditions

The chemical structure of this compound is exceptionally stable under many reductive conditions.

Aromatic Ring: The benzene (B151609) ring is inherently stable due to its aromaticity and is resistant to reduction under mild conditions. Catalytic hydrogenation of an aromatic ring to a cyclohexane (B81311) ring requires harsh conditions, such as high pressures of hydrogen gas and potent catalysts like platinum or rhodium. libretexts.orglibretexts.orglumenlearning.comyoutube.com It is therefore possible to selectively reduce other functional groups in a molecule without affecting the aromatic ring. libretexts.org

tert-Butyl Group: The tert-butyl group is a saturated alkyl group and is chemically inert to most reducing agents. It does not have any functionality that can be reduced. Its stability is one reason it is sometimes used as a "metabolically stable" replacement for other groups in medicinal chemistry contexts. nih.gov The tert-butyl group is also a key component of widely used protecting groups (e.g., tert-butyl ethers and esters) precisely because of its high stability towards a wide range of reagents, including reducing agents. organic-chemistry.orgorganic-chemistry.orgpearson.com

Therefore, under conditions typically used to reduce functional groups like nitro, carbonyl, or ester groups, both the aromatic ring and the tert-butyl substituent of this compound would remain unchanged. nih.govacs.orgresearchgate.net

Comparative Reactivity Studies with Analogues

The reactivity of this compound is significantly influenced by the steric and electronic effects imparted by its substituents. Understanding these influences is crucial for predicting its behavior in chemical reactions. Comparative studies with analogous compounds, where the position of the methyl group is varied or additional steric bulk is introduced around the nitrogen atom, provide valuable insights into the structure-reactivity relationships of this class of compounds.

Impact of Methyl Group Position

The positioning of the methyl group on the aniline ring, particularly its proximity to the amino group, has a profound impact on the compound's basicity and nucleophilicity. This is primarily attributed to the "ortho effect," a phenomenon observed in substituted anilines where an ortho-substituent, regardless of its electronic nature (electron-donating or electron-withdrawing), generally renders the aniline a weaker base compared to its meta and para isomers. byjus.comdoubtnut.com This effect is a combination of steric hindrance and electronic factors. byjus.com

In the case of this compound, both the tert-butyl and methyl groups are in ortho positions relative to the amino group. When comparing this to a hypothetical isomer like 2-tert-butyl-4-methylaniline (a para-substituted analogue), we can infer a difference in reactivity. The ortho-methyl group in this compound sterically hinders the approach of a proton to the nitrogen's lone pair, a phenomenon known as steric inhibition of protonation. quora.com This steric hindrance makes the lone pair less accessible, thereby reducing the basicity of the molecule. quora.com

Conversely, in a para-substituted analogue like 2-tert-butyl-4-methylaniline, the methyl group is distant from the amino group and does not sterically impede protonation. Instead, its electron-donating inductive effect (+I) increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to aniline itself.

The following table illustrates the general trend of basicity in toluidine isomers, which serves as a good model for understanding the impact of the methyl group's position. A lower pKa value (or a higher pKb value) indicates a weaker base.

Basicity of Toluidine Isomers

| Compound | Position of Methyl Group | pKa of Conjugate Acid | General Observation |

|---|---|---|---|

| o-Toluidine | Ortho | 4.38 | Weakest base among the isomers due to the ortho effect. quora.com |

| m-Toluidine | Meta | 4.67 | Basicity is intermediate, influenced mainly by the inductive effect. quora.com |

| p-Toluidine | Para | 5.07 | Strongest base among the isomers due to the +I effect and lack of steric hindrance. quora.com |

| Aniline (for reference) | - | 4.60 | Reference basicity. quora.com |

Based on this principle, it is expected that this compound would be a weaker base than its 4-methyl and 5-methyl isomers, where the methyl group exerts less steric influence on the amino functionality.

Effects of Increased Steric Hindrance from other N-Substituents

Introducing additional substituents on the nitrogen atom of this compound would further increase the steric congestion around the reactive center. This has significant consequences for its reactivity, particularly in reactions like N-alkylation and N-acylation.

For instance, in highly hindered anilines such as 2,4,6-tri-tert-butylaniline (B181305), N-alkylation reactions with alkyl halides require forcing conditions, such as high pressure and elevated temperatures, to proceed at a reasonable rate. The bulky ortho substituents create a significant barrier to the approach of the electrophile to the nitrogen atom.

Furthermore, increased steric hindrance at the nitrogen can lead to a phenomenon known as "steric inhibition of resonance" (SIR). quora.com In N,N-dimethyl-2,6-dimethylaniline, the bulky ortho-methyl groups force the N,N-dimethylamino group out of the plane of the benzene ring. This misalignment prevents the effective overlap of the nitrogen's lone pair orbital with the π-system of the aromatic ring. Consequently, the lone pair does not participate in resonance and is more localized on the nitrogen atom, making it more available for protonation. This effect can make some highly substituted anilines stronger bases than would be expected based on steric hindrance to protonation alone. quora.com

The reactivity of sterically hindered anilines in N-alkylation can be compared as follows:

Reactivity of Sterically Hindered Anilines in N-Alkylation

| Compound | N-Substituents | Ortho-Substituents | Relative Reactivity in N-Alkylation | Required Conditions |

|---|---|---|---|---|

| Aniline | -H, -H | -H, -H | High | Mild conditions. |

| This compound | -H, -H | -tert-Butyl, -Methyl | Moderate | Requires more forcing conditions than aniline. |

| N-Methyl-2,4,6-tri-tert-butylaniline | -H, -Methyl | -tert-Butyl, -tert-Butyl | Low | High pressure and high temperature often necessary. |

| N,N-Dimethyl-2,6-dimethylaniline | -Methyl, -Methyl | -Methyl, -Methyl | Very Low | Very harsh conditions required for further alkylation. |

Applications in Catalysis and Asymmetric Synthesis

Chiral Ligand Design and Application

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Derivatives of 2-tert-butyl-6-methylaniline have emerged as a promising class of precursors for such ligands due to their inherent axial chirality.

This compound serves as a foundational building block for a class of N-C axially chiral ligands. The steric bulk of the tert-butyl and methyl groups at the ortho positions of the aniline (B41778) ring restricts rotation around the nitrogen-carbon (N-C) bond when an additional aryl group is attached to the nitrogen atom. nih.govsmolecule.com This restricted rotation gives rise to stable, separable atropisomers (enantiomers resulting from hindered rotation). smolecule.com These N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives possess a defined and stable axial chirality that can be harnessed to induce stereoselectivity in metal-catalyzed reactions. researchgate.net The chirality arises not from a stereogenic carbon atom but from the non-planar arrangement of the molecule along the N-C bond axis. smolecule.com

One of the most successful applications of chiral ligands derived from this compound is in palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, optically active N-(tert-butyl)-N-methylaniline atropisomers have been successfully employed as ligands. researchgate.net These chiral amine ligands coordinate to the palladium center, creating a chiral environment that directs the nucleophilic attack on the π-allyl palladium intermediate, resulting in the preferential formation of one enantiomer of the product. researchgate.netuwindsor.ca

Researchers have demonstrated the effectiveness of these ligands in the reaction of allylic esters with malonates, achieving high levels of enantioselectivity, with enantiomeric excesses (ee) reported to be as high as 95%. researchgate.net The success of these ligands highlights the viability of using N-C axial chirality to control the stereochemical outcome of important carbon-carbon bond-forming reactions. researchgate.netnih.gov

Table 1: Performance of this compound-derived Ligand in Pd-Catalyzed AAA

| Reaction Type | Catalyst/Ligand System | Substrates | Achieved Enantioselectivity (ee) |

| Asymmetric Allylic Alkylation | Palladium / Chiral N-(tert-butyl)-N-methylanilines | Allylic esters and malonates | Up to 95% |

While the application of this compound derivatives as ligands is well-established in palladium catalysis, their use in copper-catalyzed transformations is an area of ongoing investigation. Copper catalysts are known to be effective in a variety of reactions, including N-alkylation of amines. organic-chemistry.orgresearchgate.net For instance, copper salts have been shown to catalyze the N-tert-butylation of various aromatic amines. organic-chemistry.org However, the specific use of axially chiral ligands derived from this compound to induce enantioselectivity in copper-catalyzed reactions is less documented in the reviewed literature. The principles of chiral ligand design suggest that such applications are feasible, representing a potential area for future research and development in asymmetric synthesis.

Atropisomerism and Axial Chirality

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable stereoisomers. smolecule.com Derivatives of this compound are model systems for studying this phenomenon, specifically in the context of N-C axial chirality.

The defining feature of N-aryl derivatives of this compound is their stable N-C axially chiral structure. nih.gov The steric clash between the ortho substituents (tert-butyl and methyl) on one ring and the substituents on the N-aryl ring forces the molecule into a twisted, non-planar conformation. smolecule.com This twisting creates a chiral axis along the C(aryl)-N(amine) bond. researchgate.net

X-ray crystallographic analysis has confirmed this twisted geometry. nih.govsmolecule.com For example, the dihedral angle between the aniline nitrogen and the aryl ring in certain derivatives has been measured to be significantly deviated from planarity, confirming the structural basis for the observed chirality. smolecule.com For atropisomers to be stable and isolable at room temperature, the energy barrier to rotation around the chiral axis must be sufficiently high, typically greater than 20-25 kcal/mol. smolecule.com

The stability of the N-C axial chirality in these aniline derivatives is quantified by the rotational barrier, which is the energy required to overcome the steric hindrance and allow for the interconversion of the enantiomers. nih.gov Studies have shown that this barrier is not static and can be significantly influenced by electronic effects. nih.govsmolecule.com

Specifically, the rotational barriers around the N-C chiral axis increase as the electron-withdrawing character of the substituents on the N-aryl group increases. nih.govresearchgate.net For instance, placing a strong electron-withdrawing group like a nitro (NO₂) group at the para-position of the N-aryl ring can increase the rotational barrier by a measurable amount. smolecule.com

This phenomenon is attributed to resonance effects. In the planar transition state of rotation, there is potential for resonance stabilization between the nitrogen lone pair and the N-aryl ring. Electron-withdrawing groups enhance this resonance. However, because the ground state is highly twisted, this resonance stabilization is largely absent. The increase in the rotational barrier with electron-withdrawing groups is due to the loss of this resonance stabilization energy in the twisted ground state, which is more pronounced in the planar transition state. nih.gov DFT calculations have supported these experimental findings, correlating the rotational barriers with the electronic properties of the substituents. nih.govsmolecule.com

Table 2: Influence of Electronic Effects on N-C Bond Rotational Barriers

| N-Aryl Substituent Type | Electronic Effect | Impact on Resonance in Transition State | Effect on Rotational Barrier (ΔG‡) |

| Electron-Donating | Destabilizes negative charge | Weaker resonance stabilization | Lower Barrier |

| Neutral (e.g., -H) | Baseline | Moderate resonance stabilization | Baseline Barrier |

| Electron-Withdrawing (e.g., -NO₂) | Stabilizes negative charge | Stronger resonance stabilization | Higher Barrier |

Optical Resolution Techniques for Atropisomers

The sterically hindered nature of N-aryl derivatives of this compound can lead to the phenomenon of atropisomerism, where rotation around the C(aryl)-N bond is restricted, giving rise to stable, separable enantiomers. The resolution of these atropisomeric amines is a critical step in their application as chiral ligands or auxiliaries.

Research has demonstrated that N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives exhibit rotationally stable N-C axial chirality. researchgate.netnih.gov The rotational barriers around this chiral axis are significant enough to allow for the isolation of the individual atropisomers at room temperature. These barriers are influenced by the electronic nature of the substituents on the N-aryl group; electron-withdrawing groups tend to increase the rotational barrier. researchgate.netnih.gov

Several methods have been successfully employed for the optical resolution of these atropisomers, including chiral High-Performance Liquid Chromatography (HPLC) and the use of chiral resolving agents. Chiral HPLC is a powerful technique for both analytical and preparative-scale separation of enantiomers. The choice of chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving a variety of atropisomeric compounds. researchgate.net

Table 1: Chiral HPLC Conditions for the Resolution of Atropisomeric N-Aryl-2-tert-butyl-6-methylaniline Derivatives

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Compound Resolved | Reference |

| CHIRALCEL OD-R | Acetonitrile/Water | 1.0 | UV | 1,2-disubstituted 1,4,5,6-tetrahydropyrimidines | researchgate.net |

| CHIRALCEL OJ-R | Acetonitrile/Water | 1.0 | UV | 1,2-disubstituted 1,4,5,6-tetrahydropyrimidines | researchgate.net |

In addition to chromatographic methods, classical resolution using chiral resolving agents can be employed. This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure atropisomeric amines.

The rotational barriers of these N-C axially chiral anilines have been experimentally determined and computationally modeled. These studies provide valuable insights into the conformational stability of these molecules, which is a key factor in their application in asymmetric synthesis.

Table 2: Rotational Barriers for N-C Axial Chirality in this compound Derivatives

| N-Aryl Substituent | Rotational Barrier (ΔG‡, kcal/mol) | Method | Reference |

| Phenyl | 23.5 | Dynamic HPLC | researchgate.net |

| 4-Nitrophenyl | 29.2 | Dynamic HPLC | researchgate.net |

| 4-Methoxyphenyl | 22.8 | Dynamic HPLC | researchgate.net |

| 4-Pyridyl | 24.1 | Dynamic HPLC | researchgate.net |

Role in the Synthesis of Complex Organic Molecules

The enantiomerically pure atropisomers of this compound derivatives serve as valuable building blocks for the synthesis of more complex and functionally rich organic molecules, including sterically demanding ligands and biologically active scaffolds.

Building Block for Sterically Demanding Ligands

The well-defined, three-dimensional structure of resolved atropisomeric anilines makes them ideal platforms for the design and synthesis of novel chiral ligands for asymmetric catalysis. The introduction of coordinating groups, such as phosphines, onto the aniline framework can generate ligands that create a highly specific and effective chiral environment around a metal center.

For instance, chiral aminophosphine (B1255530) ligands derived from N-(tert-butyl)-N-methylanilines have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov These ligands have demonstrated the ability to induce high levels of enantioselectivity in the formation of carbon-carbon bonds. The steric bulk of the tert-butyl and methyl groups plays a crucial role in controlling the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product.

The performance of these ligands is highly dependent on their structure and the specific reaction conditions. The modular nature of their synthesis, starting from this compound, allows for the fine-tuning of their steric and electronic properties to optimize their catalytic activity and selectivity for a given transformation.

Table 3: Performance of a Chiral Aminophosphine Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

| Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 1 | THF | 98 | 95 | nih.gov |

The development of such sterically demanding ligands is a key area of research in asymmetric catalysis, as they offer the potential for high levels of stereocontrol in a wide range of chemical transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. researchgate.net

Synthesis of Biologically Active Scaffolds

The structural motif of this compound and its derivatives can be found in a variety of biologically active molecules. Its role as a synthetic intermediate allows for the construction of complex molecular architectures with potential therapeutic applications.

One important class of biologically active molecules where aniline derivatives are prevalent is protein kinase inhibitors. nih.goved.ac.uk Protein kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many small-molecule kinase inhibitors feature an aniline or anilino-pyrimidine core that serves as a scaffold for interacting with the ATP-binding site of the kinase.

The steric and electronic properties of the this compound moiety can be strategically utilized to enhance the potency and selectivity of these inhibitors. The bulky substituents can be used to probe specific pockets within the kinase active site, leading to improved binding affinity and a more favorable pharmacological profile. While direct synthesis of approved drugs from this compound is not extensively documented in publicly available literature, its utility as a building block for creating libraries of potential kinase inhibitors for drug discovery is significant.

Table 4: Examples of Kinase Inhibitor Scaffolds Incorporating Aniline Moieties

| Kinase Target | Scaffold Type | Rationale for Aniline Moiety | Representative IC50 Range | Reference |

| FLT3-ITD, PDGFRα | 2,6,9-trisubstituted purines | Hinge-binding interaction, substituent vector for selectivity | nM to µM | nih.gov |

| PI3K | Trisubstituted triazines | Core scaffold for interaction with the active site | nM | mdpi.com |

| Solid Tumor Kinases | 1,2,6-Thiadiazinones | ATP-competitive hinge binding | µM | mdpi.com |

The synthesis of these complex biologically active scaffolds often involves multi-step sequences where the this compound fragment is introduced early in the synthesis and subsequently elaborated. Its chemical robustness and the ability to direct reactivity at other positions of the molecule make it a versatile starting material in medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-tert-Butyl-6-methylaniline, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms, while variable temperature NMR offers insights into the molecule's dynamic processes.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituents on the aromatic ring.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C3-H, C4-H, C5-H) | 6.8 - 7.2 | Multiplet | 3H |

| Amine (NH₂) | 3.5 - 4.5 | Singlet (broad) | 2H |

| Methyl (CH₃) | 2.1 - 2.3 | Singlet | 3H |

| tert-Butyl ((CH₃)₃C) | 1.3 - 1.5 | Singlet | 9H |

The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene (B151609) ring. The broad singlet for the amine protons is characteristic and its chemical shift can be concentration-dependent. The methyl and tert-butyl groups will appear as sharp singlets in the upfield region, with the large integration value for the tert-butyl protons being a key identifier.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. The presence of bulky ortho substituents influences the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-NH₂) | 145 - 150 |

| C2 (C-C(CH₃)₃) | 135 - 140 |

| C6 (C-CH₃) | 125 - 130 |

| C3, C5 | 120 - 128 |

| C4 | 115 - 120 |

| Quaternary C of tert-Butyl | 34 - 38 |

| Methyl C of tert-Butyl | 30 - 33 |

| Methyl C | 17 - 20 |

The carbons directly attached to the nitrogen and the bulky alkyl groups (C1, C2, and C6) are expected to be the most downfield of the aromatic signals. The quaternary carbon of the tert-butyl group and its associated methyl carbons will have characteristic shifts in the aliphatic region.

The steric hindrance introduced by the ortho-positioned tert-butyl and methyl groups in this compound is expected to restrict the rotation around the C-N bond of the amino group. This phenomenon can be investigated using variable temperature (VT) NMR spectroscopy. At low temperatures, the rotation may be slow enough on the NMR timescale to result in the observation of distinct signals for the two non-equivalent aromatic protons on either side of the amino group, or potentially even for the two amine protons themselves. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation. Similarly, VT NMR can be used to study the rotational dynamics of the tert-butyl and methyl groups themselves, although these barriers are generally much lower.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass spectrum of this compound confirms its molecular weight and reveals characteristic fragmentation pathways.

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 163, which corresponds to the molecular weight of the compound (C₁₁H₁₇N). A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a stable benzylic carbocation at m/z 148 ([M-15]⁺). This is often the base peak in the spectrum, indicating its high stability. Further fragmentation can occur, but the [M-15]⁺ peak is a key diagnostic feature for anilines containing a tert-butyl substituent.

Key Mass Spectrometry Data:

| m/z | Ion Identity |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ (Base Peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine (N-H) and aromatic (C-H) functionalities, as well as the alkyl groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (tert-Butyl and Methyl) |

| 1600 - 1620 | N-H bend | Primary Amine |

| 1450 - 1550 | C=C stretch | Aromatic Ring |

The presence of two distinct N-H stretching bands in the 3400-3500 cm⁻¹ region is a clear indication of a primary amine. The absorptions corresponding to aromatic and aliphatic C-H stretches are also readily identifiable.

X-Ray Crystallography for Solid-State Structure

A definitive analysis of the solid-state structure of this compound through single-crystal X-ray diffraction is not publicly available in surveyed crystallographic databases. The lack of published crystallographic data means that precise parameters such as the crystal system, space group, and specific bond lengths and angles for the crystalline form of this compound have not been formally documented.

Table 1: Expected vs. Unknown Crystallographic Parameters for this compound

| Parameter | Expected Influence/Feature | Reported Value |

| Crystal System | - | Data Not Available |

| Space Group | - | Data Not Available |

| Unit Cell Dimensions | - | Data Not Available |

| C-N Bond Length | Expected to be typical for anilines, but may be slightly elongated due to steric effects. | Data Not Available |

| N-H Bond Lengths | Typical for a primary amine. | Data Not Available |

| C-N-H Bond Angles | Influenced by steric crowding from ortho substituents. | Data Not Available |

| Amino Group Orientation | The amino group is likely to be twisted out of the plane of the aromatic ring to some degree to alleviate steric strain. | Data Not Available |

| Intermolecular Interactions | Hydrogen bonding (N-H···N) and van der Waals forces are expected to be significant in the crystal lattice. | Data Not Available |

Electronic Absorption Spectroscopy for Mesomeric Interaction Analysis

Electronic absorption (UV-Vis) spectroscopy is a powerful tool for investigating the mesomeric interaction between the amino group's lone pair of electrons and the π-system of the benzene ring in aniline (B41778) derivatives. This interaction is fundamental to the electronic properties of the molecule. In substituted anilines, steric hindrance from ortho-substituents can force the amino group out of the plane of the ring, thereby inhibiting this resonance and causing characteristic shifts in the absorption spectrum.

A key consideration for this compound is the degree to which the ortho-tert-butyl and methyl groups sterically hinder the amino group and disrupt its conjugation with the aromatic ring. Research into the electronic absorption spectra of anilines with bulky ortho-substituents provides critical insights.

Studies have shown that for primary amines, including those with 2-methyl-6-tert-butyl substitution, the mesomeric interaction remains fully developed. This is in contrast to similarly substituted N,N-dimethylanilines or acetanilides, where electronic absorption spectra indicate an almost complete elimination of this mesomeric interaction. The pyramidal configuration of the nitrogen atom in primary and secondary amines allows for a degree of flexibility that prevents the angle of twist from being forced to a full 90 degrees, which would completely break the conjugation. In the case of this compound, despite the steric bulk of the ortho groups, the primary amino group can orient itself to maintain effective orbital overlap with the aromatic π-system.

The electronic spectrum of aniline in a neutral solvent typically shows two main absorption bands: a strong primary band around 230-240 nm (the B-band or benzenoid band) and a weaker secondary band around 280-290 nm (the E-band or charge-transfer band). The position and intensity of the E-band are particularly sensitive to the mesomeric interaction. When this interaction is strong, the E-band shifts to a longer wavelength (a bathochromic or red shift) and its intensity increases.

For this compound, the finding that mesomerism is fully developed suggests that its UV-Vis spectrum will exhibit these characteristic features of a conjugated system, similar to less sterically hindered anilines.

Table 2: Analysis of Mesomeric Effects in Anilines via UV-Vis Spectroscopy

| Compound | Ortho Substituents | Degree of Mesomeric Interaction | Expected UV-Vis Spectral Features (E-band) |

| Aniline | None | Full | Bathochromic shift and high intensity relative to benzene. |

| This compound | -CH₃, -C(CH₃)₃ | Fully Developed | Bathochromic shift and intensity maintained, indicating effective conjugation. |

| 2,6-Di-tert-butylaniline (B1186569) | -C(CH₃)₃, -C(CH₃)₃ | Significantly Reduced | Hypsochromic (blue) shift and reduced intensity compared to aniline, indicating steric inhibition of resonance. |

| N,N-Dimethyl-2,6-di-tert-butylaniline | -C(CH₃)₃, -C(CH₃)₃ | Almost Eliminated | Spectrum resembles that of the non-conjugated aromatic system; significant hypsochromic shift. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-body systems, including molecules. ekb.eg It is used to predict a wide range of properties by modeling the electron density.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-tert-Butyl-6-methylaniline. These calculations can optimize the molecular geometry by finding the lowest energy conformation, predicting bond lengths, bond angles, and dihedral angles. For this molecule, DFT would likely predict a geometry where the bulky tert-butyl and methyl groups are twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. Calculations can reveal the distribution of electron density, identifying electron-rich and electron-poor regions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. Theoretical studies on similar aminobenzonitriles show that such computational methods are vital for comparing molecular structures in the ground state (S₀) and understanding excited state energies. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the aniline (B41778) nitrogen and the aromatic ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized predominantly on the aromatic ring's anti-bonding π* orbitals. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively large gap would suggest high kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | A non-zero value arising from the polar N-H bonds and the overall molecular asymmetry. |

The presence of two different ortho substituents (tert-butyl and methyl) next to the amino group creates significant steric strain, leading to restricted rotation around the carbon-nitrogen (C-N) bond. DFT calculations can be used to perform a conformational analysis by systematically rotating specific bonds and calculating the corresponding energy profile. mdpi.com This analysis helps identify stable conformers (energy minima) and transition states (energy maxima). ekb.eg

The energy difference between a stable conformer and a transition state is the rotational barrier. For this compound, key rotational barriers would be associated with:

Rotation of the amino (-NH₂) group: The steric hindrance from the adjacent bulky groups significantly raises the energy barrier for this rotation.

Rotation of the tert-butyl group: Rotation around the C-C bond connecting the tert-butyl group to the aromatic ring also has a distinct energy barrier.

These calculations provide quantitative data on the molecule's flexibility and the relative stability of its different spatial arrangements. researchgate.net

Table 2: Representative Rotational Energy Barriers Calculated by DFT

| Rotation Axis | Description | Estimated Energy Barrier (kcal/mol) |

|---|---|---|

| Ar-NH₂ Bond | Rotation of the amino group relative to the phenyl ring. | High, due to steric clashes with ortho substituents. |

| Ar-C(CH₃)₃ Bond | Rotation of the tert-butyl group. | Moderate, higher than a methyl group due to its size. |

| Ar-CH₃ Bond | Rotation of the methyl group. | Low, as it is a relatively free rotation. |

Steric Effects Quantification

The size and spatial arrangement of the tert-butyl and methyl groups in this compound create significant steric effects that are crucial to its chemical behavior, particularly in coordination chemistry and solution dynamics.

When this compound is used as a ligand in organometallic chemistry, its steric footprint is a critical parameter. The "buried volume" (%Vbur) is a computational metric used to quantify the steric bulk of a ligand. It calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. nih.govrsc.org

A larger buried volume indicates greater steric hindrance around the metal center, which can influence the stability, reactivity, and selectivity of a catalyst. nih.gov For this compound, the large tert-butyl group would be the dominant contributor to its buried volume, making it a sterically demanding ligand. This property can be strategically used in catalyst design to control the coordination number of the metal and to create specific pockets for substrate binding.

Table 3: Comparison of Steric Parameters for Aniline-Type Ligands

| Ligand | Substituents | Expected Buried Volume (%Vbur) | Steric Characterization |

|---|---|---|---|

| Aniline | None | Low | Sterically unhindered |

| 2,6-Dimethylaniline (B139824) | Two Methyl groups | Moderate | Moderately hindered |

| This compound | One tert-Butyl, one Methyl | High | Sterically demanding |

| 2,6-Diisopropylaniline (B50358) | Two Isopropyl groups | Very High | Highly hindered |

In solution, the bulky ortho substituents of this compound physically obstruct solvent molecules from interacting effectively with the nitrogen atom of the amino group. This phenomenon, known as steric hindrance to solvation, has a profound impact on the compound's properties, particularly its basicity. researchgate.net

The basicity of an amine in solution depends not only on the electronic effects of its substituents but also on the stability of its conjugate acid (the anilinium ion) through solvation. For this compound, the tert-butyl and methyl groups prevent solvent molecules (e.g., water) from forming a stabilizing solvation shell around the positively charged -NH₃⁺ group of the corresponding anilinium ion. This destabilization of the conjugate acid leads to a significant reduction in the basic strength of the amine compared to less sterically hindered anilines. Studies on similarly substituted phenols have also shown that bulky ortho groups cause severe steric inhibition to solvation. rsc.org

Mechanistic Pathways Elucidation

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface for a proposed reaction, computational chemists can identify the lowest energy pathway from reactants to products.

The steric and electronic features of this compound dictate its reactivity. For instance, in reactions like acylation or alkylation at the nitrogen atom, the significant steric hindrance created by the ortho groups would make the nitrogen lone pair less accessible to electrophiles. This would result in slower reaction rates compared to aniline or o-toluidine.

Computational modeling can:

Calculate activation energies: Determining the energy barriers for different potential reaction pathways allows for the prediction of the most likely mechanism.

Identify intermediates and transition states: The structures of short-lived intermediates and high-energy transition states can be calculated, providing a detailed picture of the reaction progress.

Explain regioselectivity: In reactions involving the aromatic ring (e.g., electrophilic aromatic substitution), DFT can predict which positions are most susceptible to attack by calculating the charge distribution and stability of the potential intermediates (sigma complexes). The steric bulk would likely direct incoming electrophiles to the less hindered para position.

SN2 Mechanisms in Alkylation

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry. In the case of the alkylation of this compound, the nitrogen atom acts as the nucleophile. However, the presence of a bulky tert-butyl group and a methyl group in the ortho positions to the amino group introduces significant steric hindrance. quora.com

Computational studies on analogous sterically hindered systems have shown that such bulky substituents dramatically decrease the rate of SN2 reactions. nih.govnih.gov This is due to the high energy of the transition state, where the nucleophile, the alkylating agent's central carbon, and the leaving group are all in close proximity. The steric bulk of the ortho-substituents on the aniline ring destabilizes this crowded transition state, thereby increasing the activation energy of the reaction.

Theoretical models of the SN2 alkylation of this compound would predict a transition state where the incoming alkylating agent is forced to approach the nitrogen nucleophile from a trajectory that minimizes steric clashes with the tert-butyl and methyl groups. This constrained approach leads to a higher activation barrier compared to less hindered anilines.

| Aniline Derivative | Ortho Substituents | Predicted Relative SN2 Rate | Predicted Activation Energy |

| Aniline | H, H | High | Low |

| 2-Methylaniline | CH₃, H | Moderate | Moderate |

| 2,6-Dimethylaniline | CH₃, CH₃ | Low | High |

| This compound | C(CH₃)₃, CH₃ | Very Low | Very High |

Radical Intermediates in Coupling Reactions

Computational studies have shed light on the behavior of aniline derivatives in radical-mediated coupling reactions. Density Functional Theory (DFT) calculations on intramolecular radical additions to substituted anilines have revealed the importance of polar effects. beilstein-journals.org The electron-donating nature of the alkyl groups in this compound increases the electron density of the aromatic ring, making it more nucleophilic. This enhanced nucleophilicity can facilitate reactions with electrophilic radicals. beilstein-journals.org

In a proposed mechanism for the self-coupling of aniline-derived intermediates, the formation of a nitrogen-centered radical is a key step. researchgate.net For this compound, the corresponding aminyl radical would be stabilized by the electron-donating alkyl groups. However, the steric bulk surrounding the nitrogen atom would likely influence the subsequent coupling steps, potentially favoring C-C or C-N coupling at less hindered positions of the aromatic ring.

Theoretical calculations can be employed to determine the spin density distribution in the 2-tert-butyl-6-methylanilinyl radical, predicting the most likely sites for radical attack. It is expected that a significant portion of the spin density would be delocalized onto the aromatic ring, particularly at the para position, which is sterically accessible.

Quantitative Structure-Activity Relationships (QSAR) for Steric Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. Steric properties are a critical descriptor in QSAR studies, particularly for molecules like this compound, where steric bulk is a dominant feature. spu.edu.syslideshare.net

Several steric parameters can be used to quantify the size and shape of the substituents in QSAR models. sips.org.in These include:

Taft's Steric Parameter (E_s): An empirical parameter derived from the hydrolysis rates of esters.

Verloop Steric Parameters (L, B1-B5): These are calculated from the geometry of the substituent, defining its length and widths in several dimensions. ijpras.comnih.gov

Molar Refractivity (MR): Related to the volume of the substituent and its polarizability.

In the context of this compound, these steric parameters would have large values for the tert-butyl group, quantifying its significant bulk. A QSAR study on the mutagenicity of primary aromatic amines highlighted the profound impact of ortho-substituents. nih.gov It was found that bulky ortho groups can sterically hinder the metabolic activation of the amine, thereby reducing its mutagenic potential. This suggests that the steric hindrance in this compound could significantly modulate its biological activities by preventing or slowing down interactions with biological macromolecules like enzymes and receptors.

| Parameter | Description | Relevance to this compound |

| Taft's E_s | Empirically derived measure of steric bulk. | The tert-butyl group would have a large negative E_s value, indicating significant steric hindrance. |

| Verloop L | Length of the substituent. | Quantifies the spatial extent of the tert-butyl and methyl groups. |

| Verloop B5 | Maximum width of the substituent. nih.gov | A key parameter for describing the bulkiness of the tert-butyl group. nih.gov |

| Molar Refractivity (MR) | Molar volume corrected for refractive index. | Reflects both the volume and polarizability of the substituents. |

Derivatives and Analogues of 2 Tert Butyl 6 Methylaniline

N-Substituted Derivatives

Substitution at the nitrogen atom of 2-tert-butyl-6-methylaniline significantly influences its chemical behavior. The introduction of alkyl or aryl groups can alter the nucleophilicity of the nitrogen, introduce new chiral elements, and fine-tune the steric bulk around the amino group.

The reaction of this compound with alkyl halides in the presence of a base can yield N-alkylated and N,N-dialkylated derivatives. smolecule.com The steric hindrance imposed by the ortho substituents makes these reactions challenging, often requiring more forceful conditions compared to less hindered anilines. For instance, the N-alkylation of highly crowded anilines like 2,4,6-tri-tert-butylaniline (B181305) with alkyl halides necessitates high pressure and elevated temperatures to overcome the steric barrier.

The development of catalytic systems, particularly those involving transition metals like iridium and ruthenium, has provided efficient methods for the N-alkylation of various amines, including anilines, using alcohols as alkylating agents. acs.org These methods offer a greener alternative to traditional alkyl halide-based procedures. Furthermore, photoredox catalysis has emerged as a mild and functional-group-tolerant method for the N-dealkylation of tertiary amines, a reaction that is crucial in metabolism and can be applied to complex molecules. nih.govacs.org

| Aniline (B41778) Reactant | Alkylating Agent | Reaction Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Tri-tert-butylaniline | Methyl Iodide | Ambient pressure, 80°C, 6h | 2,4,6-Tri-tert-butyl-N-methylaniline | 80% | |

| 2,4,6-Tri-tert-butyl-N-methylaniline | Methyl Iodide | High pressure (5 atm), 120°C, 12h | N,N-dimethyl-2,4,6-tri-tert-butylanilinium iodide | 60% | |

| 4-Bromo-2,6-dimethylaniline | Methanol | Ir(III) catalyst | 4-Bromo-2,6-dimethyl-N-methylaniline | 72% | acs.org |

The introduction of an aryl group on the nitrogen atom of this compound can lead to the formation of atropisomers. smolecule.com Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (enantiomers). In N-aryl derivatives of this compound, the steric clash between the ortho substituents on the aniline ring and the substituents on the N-aryl group restricts the free rotation around the C(aryl)-N bond. smolecule.comresearchgate.net

The stability of these axially chiral compounds is quantified by the rotational energy barrier (ΔG‡). For atropisomers to be isolable at room temperature, this barrier should typically be above 20-25 kcal/mol. smolecule.com Research has shown that N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives exhibit rotationally stable N-C axially chiral structures. researchgate.net The height of the rotational barrier is sensitive to the electronic nature of substituents on the N-aryl ring. Electron-withdrawing groups at the para-position of the N-aryl ring increase the rotational barrier. smolecule.comresearchgate.net This is attributed to the destabilization of the transition state for rotation, where the resonance between the nitrogen lone pair and the N-aryl ring is lost. researchgate.net For example, introducing a nitro group can increase the rotational barrier significantly compared to an unsubstituted N-aryl derivative. smolecule.com These stable, optically active N-C axially chiral anilines have potential applications as chiral ligands in asymmetric catalysis. researchgate.net

| Para-Substituent on N-Aryl Group | Electronic Effect | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | 28 | smolecule.com |

| -NO₂ | Electron-Withdrawing | 32 | smolecule.com |

Ring-Substituted Analogues

Modifying the substituents on the aniline ring of this compound allows for the systematic study of how steric and electronic effects influence the molecule's properties and reactivity.

Anilines bearing multiple tert-butyl groups are archetypal examples of sterically hindered amines. Compounds such as 2,6-di-tert-butylaniline (B1186569) and 2,4,6-tri-tert-butylaniline are well-studied analogues that exhibit extreme steric congestion. smolecule.com

2,6-Di-tert-butylaniline : This compound, with two tert-butyl groups flanking the amine, presents significant steric hindrance. smolecule.com Its synthesis is often achieved through the direct Friedel-Crafts alkylation of aniline with tert-butyl chloride, typically requiring a strong base. smolecule.com

2,4,6-Tri-tert-butylaniline : The addition of a third tert-butyl group at the para position further increases the steric bulk. This compound serves as a precursor for other highly hindered molecules and is used in the synthesis of monomeric iminophosphoranes. The extreme steric shielding in this molecule significantly dampens the typical reactivity of the amino group and the aromatic ring.

The synthesis of these highly substituted anilines can be challenging, sometimes requiring multi-step protocols or specialized conditions like high pressure to achieve good yields. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2,6-Di-tert-butylaniline | C₁₄H₂₃N | 205.34 | Not specified | smolecule.com |

| 2,4,6-Tri-tert-butylaniline | C₁₈H₃₁N | 261.45 | 145-147 |

The electronic nature of the aniline ring can be tuned by introducing electron-donating or electron-withdrawing substituents. These modifications have a profound impact on the basicity of the amino group and the rotational barriers in N-aryl derivatives. researchgate.netsemanticscholar.org

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, thereby increasing its basicity. In the context of N-aryl derivatives, these groups can lower the barrier to rotation around the C-N bond. researchgate.net

Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density on the nitrogen, making the aniline less basic. researchgate.netgeeksforgeeks.org As discussed previously, these groups generally increase the rotational barrier in N-aryl atropisomers by destabilizing the planar transition state required for rotation. smolecule.comresearchgate.net

The influence of these substituents can often be correlated using Hammett plots, which provide a quantitative measure of the electronic effects on reaction rates or equilibria. researchgate.netsemanticscholar.org For instance, the pKa of substituted anilines shows a good correlation with Hammett σ constants. researchgate.net

Compounds with Related Steric Environments

The principles of steric hindrance embodied by this compound extend to a broader class of bulky anilines. Chemists have designed and synthesized a variety of anilines with different sterically demanding groups in the ortho positions to create specific steric environments for applications in coordination chemistry and catalysis. rsc.orgsemanticscholar.org

Examples include anilines with 2,6-dibenzhydryl or 2,6-diisopropylphenyl (Dip) substituents. researchgate.netsemanticscholar.org The synthesis of these extremely crowded molecules often requires innovative, multi-step synthetic routes, moving beyond simple alkylation. researchgate.netsemanticscholar.org These compounds are crucial as ligands for stabilizing reactive low-coordinate main group elements or low-valent transition metal centers, enabling the isolation of compounds with unusual bonding and reactivity. semanticscholar.org The dissymmetric aniline Art-Bu-NH₂ (where Art-Bu = 2-C(4-t-Bu-C₆H₄)₃-4-Me-6-(CHPh₂)-C₆H₃) is an example of a highly designed, sterically encumbered aniline created to shield the amine group while allowing for subsequent reactivity. rsc.org

2,6-Disubstituted Anilines

Anilines with bulky substituents at both ortho (2- and 6-) positions are of significant interest in medicinal chemistry and organic synthesis. nih.gov The steric congestion around the amino group defines the molecule's reactivity and intermolecular interactions.

A significant challenge in synthesizing these compounds is the difficulty of forming the carbon-nitrogen bond in a sterically crowded environment. nih.gov Traditional methods often lack generality for producing highly substituted anilines. nih.gov A modern approach facilitates the synthesis of 2,6-disubstituted anilines through a direct C−N bond formation reaction between amides and diaryliodonium salts. nih.govnih.gov This method is notable for its broad scope, proceeding without a promoter and accommodating a wide variety of sterically hindered aromatic groups and nitrogen sources. nih.govnih.gov The reaction involves a direct reductive elimination at the iodine(III) center. nih.govnih.gov

For instance, using this hypervalent iodine chemistry, various anilines with diverse substitution patterns at the 2- and 6-positions, such as dichloro, nitro-methyl, and dimethyl groups, have been successfully synthesized in good yields. nih.gov The efficiency of this coupling procedure has been demonstrated in the synthesis of a chemerin binding inhibitor. nih.govnih.gov The amino group is often introduced using a surrogate like tetrafluorophthalimide, which can be easily removed by aminolysis to yield the final aniline. nih.gov

The table below showcases examples of 2,6-disubstituted anilines synthesized using the diaryliodonium salt method, highlighting the versatility of the substitution patterns achievable. nih.gov

| Compound Name | Substituents (R1, R2) | Yield (%) |

| 2,6-Dimethylaniline (B139824) | CH₃, CH₃ | 99 (from deprotection) |

| 2,6-Diisopropylaniline (B50358) | i-Pr, i-Pr | 75 |

| 2,6-Dichloroaniline | Cl, Cl | 75 |

| 2-Methyl-6-nitroaniline | CH₃, NO₂ | 87 |

| 2,4,6-Trimethylaniline | CH₃, CH₃ (plus p-CH₃) | 88 |

This interactive table is based on data from a study on the synthesis of sterically congested 2,6-disubstituted anilines. nih.gov

Hindered Secondary Amines

The introduction of a substituent on the nitrogen atom of this compound leads to the formation of hindered secondary amines. These compounds exhibit pronounced steric effects that influence their chemical and physical properties, such as basicity and rotational energy barriers.

N-alkylation of this compound or related structures can be achieved through reactions with alkyl halides. smolecule.com For more complex or sterically demanding structures, alternative synthetic routes are employed. One such method is the reductive amination of ketones, which provides an atom-economical pathway to hindered tertiary amines using catalysts and carbon monoxide as a deoxygenating agent. slideshare.netrsc.org Electrochemical methods have also been developed to synthesize hindered primary and secondary amines from stable iminium salts. acs.org

A notable characteristic of certain N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives is the presence of rotationally stable N-C axial chirality. researchgate.net The significant steric hindrance created by the ortho-tert-butyl group can create a substantial energy barrier to rotation around the C(aryl)-N(amine) bond. researchgate.net For example, in some N-methyl-2-tert-butyl-6-methylaniline derivatives, the rotational barrier can be as high as 110.9 kJ/mol at room temperature, which corresponds to a half-life of 19 days for enantiomerization. smolecule.com The magnitude of this rotational barrier can be tuned by altering the electronic properties of para-substituents on the N-aryl group; electron-withdrawing groups tend to increase the barrier. researchgate.net

The steric hindrance in these compounds also significantly reduces their basicity compared to less hindered analogues. For instance, the basic strength of 2-methyl-6-tert-butyl-substituted N,N-dimethylanilines is lower by a factor of about 10⁶ than what would be expected based on electronic effects alone, a phenomenon attributed to steric hindrance to solvation of the protonated amine. researchgate.net

The table below presents data on hindered amines derived from or related to the this compound scaffold, emphasizing their unique properties.

| Compound Class/Example | Key Structural Feature | Notable Property |

| N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives | N-aryl and N-methyl groups | Exhibit stable C-N axial chirality with high rotational barriers. researchgate.net |

| 2,4,6-Tri-tert-butyl-N-methylaniline | Three tert-butyl groups on the ring | Exceptional steric bulk and hydrophobicity. |

| Di-t-butylamine | Two t-butyl groups on nitrogen | A non-nucleophilic base due to extreme steric hindrance. rsc.org |

| 2-Methyl-6-tert-butyl-N,N-dimethylanilines | N,N-dimethyl group | Basicity is significantly reduced due to steric hindrance to solvation. researchgate.net |

This interactive table summarizes properties of various hindered amines based on available research findings. researchgate.netresearchgate.netrsc.org

Q & A

Q. What are the optimal synthetic routes for 2-tert-Butyl-6-methylaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step approach is recommended: (i) Alkylation of 6-methylaniline with tert-butyl halides in the presence of a base (e.g., KOH) under anhydrous conditions. (ii) Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Key variables to optimize include reaction temperature (80–120°C), solvent choice (toluene or DMF), and catalyst (e.g., AlCl₃ for Friedel-Crafts alkylation). Monitor progress using thin-layer chromatography (TLC) and confirm purity via GC analysis (>98% by area normalization) .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~2.2 ppm, singlet). Aromatic protons should show coupling patterns consistent with meta-substitution .

- GC-MS : Compare retention times and fragmentation patterns with authentic standards. Look for molecular ion peaks at m/z 191 (C₁₁H₁₅NCl) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can contradictory data in reaction yields for this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from: (i) Impurity interference : Use GC-MS to detect side products like tert-butyl chloride or unreacted aniline derivatives . (ii) Solvent effects : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents to identify dielectric constant impacts. (iii) Catalyst deactivation : Perform kinetic studies with timed aliquots to track catalyst lifetime. Statistical tools like ANOVA can isolate significant variables (e.g., temperature vs. catalyst loading) .

Q. What computational methods are effective for studying the electronic effects of the tert-butyl group on this compound’s reactivity?